2-(Benzoylamino)benzamide
Overview
Description
2-(Benzoylamino)benzamide and its derivatives are a class of organic compounds that have been the subject of various studies due to their interesting chemical properties and potential biological activities. These compounds have been synthesized and characterized using different techniques, and their structures have been established by methods such as NMR and X-ray diffraction. The derivatives of 2-(Benzoylamino)benzamide have shown a range of biological activities, including antibacterial, antifungal, and antiadenoviral properties, as well as gastrointestinal prokinetic activity .
Synthesis Analysis
The synthesis of 2-(Benzoylamino)benzamide derivatives has been achieved through various methods. One approach involves the use of Keggin-type heteropolyacids as catalysts under microwave irradiation, which allows for high-yielding reactions in a short time . Another method includes the acylation of 2-aminobenzamide with substituted benzoyl chlorides followed by sodium methoxide catalyzed ring closure to produce quinazolin-4-one derivatives . Additionally, novel derivatives have been synthesized by modifying the structure of metoclopramide, resulting in compounds with balanced gastrointestinal prokinetic and antiemetic activities . The use of OxymaPure/DIC as a reagent has also been reported for the synthesis of α-ketoamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-(Benzoylamino)benzamide derivatives has been extensively studied. X-ray diffraction has been used to determine the crystal structure of these compounds, providing insights into their molecular geometry . Spectroscopic techniques such as IR, NMR, and UV-Vis have been employed to characterize the synthesized compounds and to compare the experimental data with computational models obtained through DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of 2-(Benzoylamino)benzamide derivatives has been explored in various studies. Kinetic analyses of cyclization reactions to form quinazolin-4-one and quinazolin-4-thione derivatives have been performed, revealing the influence of substituents and catalyst concentrations on the reaction rates . The synthesis of thiosemicarbazide derivatives and their metal complexes has also been reported, with the ligand undergoing tranamidation in the presence of PdCl2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzoylamino)benzamide derivatives have been investigated through experimental and computational methods. The compounds exhibit a range of properties, including different vibrational frequencies, chemical shifts, and electronic properties such as excitation energies and oscillator strengths . The non-linear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have also been studied, providing valuable information for potential applications . Additionally, the intermolecular interactions in the crystal packing of these compounds have been analyzed using Hirshfeld surface analysis and DFT calculations .
Scientific Research Applications
1. Anxiolytic Drug Development
- Application Summary: 2-(Benzoylamino)benzamide has been identified as a promising active pharmaceutical ingredient (API) for the development of new anxiolytic (anti-anxiety) drugs . It is a derivative of o-benzoylaminobenzoic acid amides, which have been found to possess anxiolytic activity .
- Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The synthesis process was optimized to replace the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .
- Results: The optimized multi-step synthesis resulted in a new, highly effective, and low-toxicity derivative of o-benzoylaminobenzoic acid amides . The developed laboratory procedure was found to be technologically accessible and economically lucrative .
2. Antioxidant and Antibacterial Activities
- Application Summary: Benzamide compounds, including 2-(Benzoylamino)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
3. Antioxidant Evaluation
- Application Summary: A series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity .
- Methods of Application: The compounds were synthesized via the reaction of the versatile key intermediates, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(5-amino-3-phenylamino)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)-benzamide, with some appropriate electrophilic reagents .
- Results: Among the synthesized compounds, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide showed excellent antioxidant activity and exhibited high protection against DNA damage induced by the Bleomycin iron complex .
4. Anxiolytic Drug Synthesis
- Application Summary: An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylamino-1,3,4-oxadiazol-2-yl)benzamide possessing anxiolytic activity is presented .
- Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide in the final step was modified by replacing the polar aprotic solvent DMF by the less toxic and more environmentally friendly DMSO .
- Results: The optimized synthetic method for 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, an o-benzoylaminobenzoic acid derivative, is more technologically accessible, economically lucrative, and ecologically benign than that described previously .
5. Antioxidant Evaluation
- Application Summary: A series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity .
- Methods of Application: The compounds were synthesized via the reaction of the versatile key intermediates, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(5-amino-3-phenylamino)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)-benzamide, with some appropriate electrophilic reagents .
- Results: Among the synthesized compounds, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide showed excellent antioxidant activity and exhibited high protection against DNA damage induced by the Bleomycin iron complex .
6. Anxiolytic Drug Synthesis
- Application Summary: An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylaminobenzoic acid amides possessing anxiolytic activity is presented .
- Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide in the final step was modified by replacing the polar aprotic solvent DMF by the less toxic and more environmentally friendly DMSO .
- Results: The optimized synthetic method for 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, an o-benzoylaminobenzoic acid derivative, is more technologically accessible, economically lucrative, and ecologically benign than that described previously .
Safety And Hazards
properties
IUPAC Name |
2-benzamidobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISHWAKQUGSWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351513 | |
Record name | 2-(benzoylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamidobenzamide | |
CAS RN |
18543-22-1 | |
Record name | 2-(benzoylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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